molecular formula C8H13FO2 B060696 Fluoromethyl Cyclohexanecarboxylate CAS No. 166331-85-7

Fluoromethyl Cyclohexanecarboxylate

Cat. No. B060696
CAS RN: 166331-85-7
M. Wt: 160.19 g/mol
InChI Key: KRRGGFSEWBVTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluoromethyl Cyclohexanecarboxylate (FMOC) is a chemical compound that has gained significant attention in the field of scientific research. It is a fluorinated derivative of cyclohexane and is widely used as a building block in the synthesis of complex organic molecules. FMOC has been found to exhibit unique chemical properties that make it an attractive choice for a variety of applications. In

Mechanism Of Action

The mechanism of action of Fluoromethyl Cyclohexanecarboxylate is not well understood. However, it is believed that Fluoromethyl Cyclohexanecarboxylate may interact with cellular proteins and enzymes, leading to changes in their activity and function. Fluoromethyl Cyclohexanecarboxylate has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
Fluoromethyl Cyclohexanecarboxylate has been found to exhibit a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. Fluoromethyl Cyclohexanecarboxylate has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, Fluoromethyl Cyclohexanecarboxylate has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

Fluoromethyl Cyclohexanecarboxylate has several advantages for use in lab experiments. It is a versatile building block that can be used in a variety of synthetic reactions. Fluoromethyl Cyclohexanecarboxylate is also relatively easy to synthesize and is available in large quantities. However, Fluoromethyl Cyclohexanecarboxylate has some limitations for use in lab experiments. It is highly reactive and can be difficult to handle. In addition, Fluoromethyl Cyclohexanecarboxylate can be toxic and must be handled with care.

Future Directions

There are several future directions for the study of Fluoromethyl Cyclohexanecarboxylate. One area of research is the development of new synthetic methods for the production of Fluoromethyl Cyclohexanecarboxylate and its derivatives. Another area of research is the study of the mechanism of action of Fluoromethyl Cyclohexanecarboxylate and its potential use in the treatment of inflammatory and neurological disorders. Additionally, Fluoromethyl Cyclohexanecarboxylate can be used as a building block for the synthesis of new fluorescent probes for imaging and sensing applications.

Synthesis Methods

Fluoromethyl Cyclohexanecarboxylate can be synthesized through a variety of methods, including the reaction of cyclohexanecarboxylic acid with fluoromethyl ketone, the reaction of cyclohexanone with fluoromethyl acetate, and the reaction of cyclohexanone with trifluoromethyl acetate. The most commonly used method for the synthesis of Fluoromethyl Cyclohexanecarboxylate is the reaction of cyclohexanecarboxylic acid with fluoromethyl ketone in the presence of a catalyst. This method is preferred due to its simplicity, high yield, and low cost.

Scientific Research Applications

Fluoromethyl Cyclohexanecarboxylate has found a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of complex organic molecules, including peptides, amino acids, and nucleotides. Fluoromethyl Cyclohexanecarboxylate is also used in the synthesis of fluorescent probes that can be used for imaging and sensing applications. In addition, Fluoromethyl Cyclohexanecarboxylate has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

properties

CAS RN

166331-85-7

Product Name

Fluoromethyl Cyclohexanecarboxylate

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

fluoromethyl cyclohexanecarboxylate

InChI

InChI=1S/C8H13FO2/c9-6-11-8(10)7-4-2-1-3-5-7/h7H,1-6H2

InChI Key

KRRGGFSEWBVTRE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)OCF

Canonical SMILES

C1CCC(CC1)C(=O)OCF

synonyms

Cyclohexanecarboxylic acid, fluoromethyl ester (9CI)

Origin of Product

United States

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